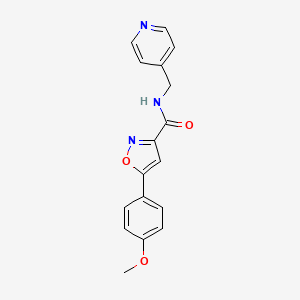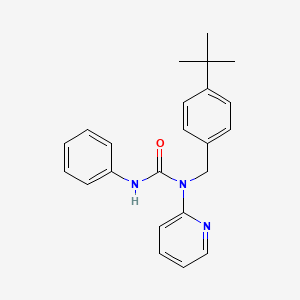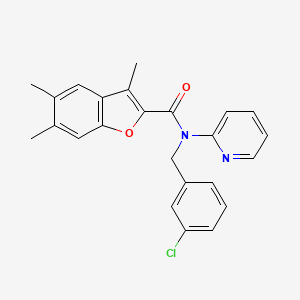![molecular formula C21H29FN2O5S B11341108 Ethyl 1-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11341108.png)
Ethyl 1-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE: is a complex organic compound that features a piperidine ring system substituted with a fluorophenyl group and a methanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the fluorophenyl and methanesulfonyl groups through nucleophilic substitution reactions. The final step often includes esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of ETHYL 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The methanesulfonyl group may also play a role in the compound’s solubility and stability.
類似化合物との比較
- ETHYL 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE
- ETHYL 1-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE
Comparison: Compared to its chlorinated and brominated analogs, the fluorinated compound often exhibits higher metabolic stability and better pharmacokinetic properties. The presence of the fluorine atom can also enhance the compound’s ability to cross biological membranes, making it more effective in certain applications.
特性
分子式 |
C21H29FN2O5S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
ethyl 1-[1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H29FN2O5S/c1-2-29-21(26)17-7-11-23(12-8-17)20(25)16-9-13-24(14-10-16)30(27,28)15-18-5-3-4-6-19(18)22/h3-6,16-17H,2,7-15H2,1H3 |
InChIキー |
QENGGVITNYYCBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11341026.png)

![4-({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11341045.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11341055.png)
![2-fluoro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11341057.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11341083.png)

![6-(4-Chlorophenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11341086.png)
![N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11341087.png)

![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B11341105.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11341115.png)
![1-(benzylsulfonyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11341123.png)
